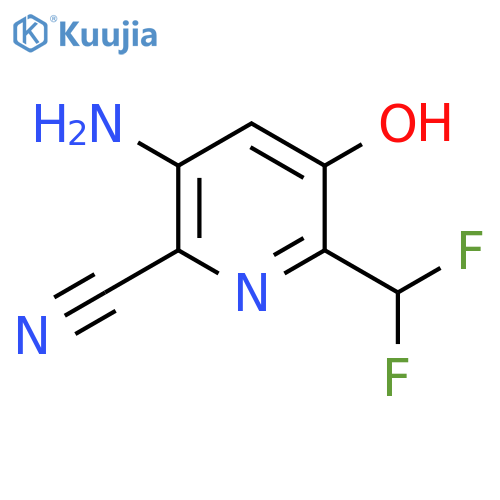Cas no 1805927-67-6 (3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine)

3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine
-
- インチ: 1S/C7H5F2N3O/c8-7(9)6-5(13)1-3(11)4(2-10)12-6/h1,7,13H,11H2
- InChIKey: TZXJKIJJXPUOPY-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC(=C(C#N)N=1)N)O)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 227
- トポロジー分子極性表面積: 82.9
- XLogP3: 1.1
3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024005149-1g |
3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine |
1805927-67-6 | 97% | 1g |
$1,680.00 | 2022-04-01 | |
| Alichem | A024005149-500mg |
3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine |
1805927-67-6 | 97% | 500mg |
$1,068.20 | 2022-04-01 |
3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
3. Caper tea
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridineに関する追加情報
Introduction to 3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805927-67-6)
3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This heterocyclic molecule, characterized by its pyridine core, incorporates multiple functional groups that contribute to its versatile reactivity and potential biological activity. The presence of an amino group, a cyano group, a hydroxyl group, and a difluoromethyl substituent makes this compound a promising candidate for further exploration in drug discovery and medicinal chemistry.
The chemical structure of 3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805927-67-6) can be described as follows: the pyridine ring serves as the central scaffold, with the amino group (-NH₂) located at the 3-position, the cyano group (-CN) at the 2-position, the hydroxyl group (-OH) at the 5-position, and the difluoromethyl group (-CF₂) at the 6-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it an attractive subject for synthetic modifications and biological evaluations.
In recent years, there has been growing interest in developing novel pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based compounds are well-documented for their roles in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The specific combination of functional groups in 3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine suggests potential interactions with biological targets such as enzymes and receptors, which could lead to the development of new pharmacological agents.
One of the most compelling aspects of this compound is its structural versatility. The presence of multiple reactive sites allows for extensive chemical modifications, enabling researchers to tailor its properties for specific applications. For instance, the amino group can be used for further derivatization via amide or urea bond formation, while the cyano group can undergo reduction or substitution reactions. The hydroxyl group offers opportunities for etherification or esterification, and the difluoromethyl group can enhance metabolic stability and lipophilicity.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as solubility, permeability, and metabolic clearance. The incorporation of a difluoromethyl group in 3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805927-67-6) aligns with this trend, as it is known to improve binding affinity and reduce susceptibility to enzymatic degradation. This feature makes it particularly valuable for designing drugs with enhanced bioavailability and prolonged efficacy.
The potential biological activity of 3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine has been explored in several preclinical studies. Researchers have investigated its interactions with various enzymes and receptors relevant to human health. For example, preliminary findings suggest that this compound may exhibit inhibitory effects on certain kinases involved in cancer progression. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential role in modulating inflammatory pathways.
The synthesis of 3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805927-67-6) presents both challenges and opportunities for synthetic chemists. The need for precise functionalization at multiple positions requires careful selection of reaction conditions and reagents. However, advances in synthetic methodologies have made it increasingly feasible to construct complex heterocyclic frameworks like this one with high efficiency and yield. Techniques such as multi-step organic synthesis, catalytic transformations, and flow chemistry have all contributed to simplifying the production process.
In conclusion,3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Its multifunctional nature allows for diverse chemical modifications, making it a valuable scaffold for developing new therapeutic agents. As our understanding of drug design continues to evolve,3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805927-67-6) is poised to play a significant role in future advancements in medicinal chemistry.
1805927-67-6 (3-Amino-2-cyano-6-(difluoromethyl)-5-hydroxypyridine) Related Products
- 2229152-17-2({3-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)
- 50783-82-9(2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol)
- 1565352-50-2(Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-)
- 1602028-75-0(3-iodo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)
- 1339444-18-6(2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine)
- 2229330-57-6(tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate)
- 1804713-75-4(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate)
- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)
- 1519644-97-3(1-(4-methylpyridin-2-yl)cyclobutylmethanamine)




